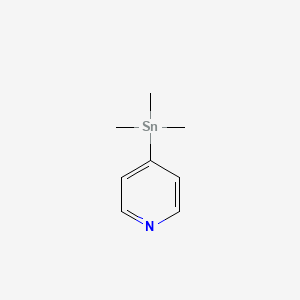

Trimethyl(4-pyridyl)tin

Descripción

Historical Context of Organotin Compounds in Chemical Research

The journey of organotin chemistry began in the mid-19th century, with the first synthesis of an organotin compound, diethyltin (B15495199) diiodide, by Edward Frankland in 1849. rsc.orglupinepublishers.comlupinepublishers.com A subsequent report by Löwich in 1852 on the reaction of alkyl halides with a tin-sodium alloy is often cited as the formal beginning of this chemical discipline. lupinepublishers.com The field experienced significant growth in the early 20th century, spurred by the development of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. rsc.org Key figures such as Krause in Germany, Kraus in the United States, and Kozeshkov in Russia were instrumental in advancing the understanding of these compounds during this period. lupinepublishers.com

A major resurgence in interest in organotin chemistry occurred with the discovery of their industrial applications, particularly as stabilizers for polyvinyl chloride (PVC), as biocides, and in wood preservation. lupinepublishers.com This practical utility drove further research into the synthesis and reactivity of a wide array of organotin compounds. In the 1960s, a pivotal discovery was made: the tin atom in organotin compounds could expand its coordination number beyond the typical four. The trimethyltin (B158744) chloride pyridine (B92270) adduct was the first five-coordinate triorganotin halide complex to be structurally authenticated by X-ray crystallography, opening a new chapter in the stereochemical and coordination chemistry of these elements. lupinepublishers.comlupinepublishers.com

Significance of Pyridine Scaffolds in Organometallic Chemistry and Ligand Design

Pyridine, a basic heterocyclic organic compound, and its derivatives are of paramount importance in organometallic chemistry, primarily for their role as ligands. researchgate.net The nitrogen atom in the pyridine ring possesses a lone pair of electrons that can readily coordinate to a metal center, forming stable complexes. researchgate.net This coordination ability allows pyridine-based ligands to influence the electronic and steric environment of the metal, thereby modulating the reactivity and selectivity of organometallic catalysts.

The versatility of the pyridine scaffold allows for the synthesis of a vast number of derivatives with tailored properties. researchgate.net By introducing different substituents onto the pyridine ring, chemists can fine-tune the ligand's electronic and steric characteristics to optimize its function in various catalytic processes. This has led to the widespread use of pyridine-containing ligands in a multitude of organic reactions, including cross-coupling reactions, which are fundamental to the construction of complex organic molecules.

Research Trajectory of Trimethyl(4-pyridyl)tin within Organometallic Chemistry

This compound has carved a niche for itself within the broader field of organometallic chemistry, primarily as a versatile building block in organic synthesis. Its research trajectory is closely linked to the development of palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.org The Stille reaction involves the coupling of an organostannane with an organic halide or triflate, and this compound serves as an effective donor of the 4-pyridyl group in this process.

Early research into pyridyl-substituted organometallics recognized their potential for constructing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and materials science. The development of reliable methods for the synthesis of compounds like this compound was a crucial step in enabling their use as reagents. Research has demonstrated its successful application in palladium-catalyzed cross-coupling reactions with various aromatic polybromides, providing straightforward access to poly(4-pyridyl)-substituted aromatic compounds. This highlights its utility in creating complex, multi-pyridyl architectures.

The compound is valued for its stability and ease of handling compared to some other organometallic reagents. Its utility is further enhanced by the fact that the trimethyltin byproduct is relatively easy to separate from the desired organic product. While the inherent toxicity of organotin compounds is a concern, the efficiency of reactions utilizing this compound often makes it a valuable tool for specific synthetic challenges where the introduction of a 4-pyridyl group is required.

Detailed Research Findings

The utility of this compound is underpinned by its specific chemical and physical properties, which have been characterized through various analytical techniques.

Spectroscopic Data

The structural identity of this compound is confirmed through nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.

| Spectroscopic Data of this compound | |

| ¹H NMR | The proton NMR spectrum shows characteristic signals for the trimethyltin group and the protons of the 4-pyridyl ring. |

| ¹³C NMR | The carbon NMR spectrum provides distinct peaks for the methyl carbons attached to the tin atom and the carbons of the pyridine ring. nih.gov |

| ¹¹⁹Sn NMR | The tin-119 NMR spectrum exhibits a chemical shift that is characteristic of a tetracoordinate tin atom in this chemical environment. ijrar.org |

| Infrared (IR) Spectroscopy | The IR spectrum displays absorption bands corresponding to the vibrational modes of the trimethyltin moiety and the pyridine ring. |

Crystallographic Data

Structure

2D Structure

Propiedades

IUPAC Name |

trimethyl(pyridin-4-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h2-5H;3*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBWXJZXFUKDPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456262 | |

| Record name | Trimethyl(4-pyridyl)tin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59020-06-3 | |

| Record name | Trimethyl(4-pyridyl)tin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 4-(trimethylstannyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trimethyl 4 Pyridyl Tin and Analogs

Approaches to Carbon-Tin Bond Formation

The creation of a stable carbon-tin bond is the cornerstone of synthesizing organotin compounds. The methodologies employed are often dictated by the nature of the organic moiety and the desired substitution pattern on the tin atom.

A prevalent and robust method for the synthesis of arylstannanes involves the reaction of a pre-formed organometallic species, such as an organolithium or Grignard reagent, with a trialkyltin halide. This approach leverages the nucleophilic character of the organometallic carbon to displace a halide from the tin atom.

The general reaction scheme involves the metalation of a halo- or activated aromatic compound to generate a potent nucleophile, which is then quenched with a trialkyltin halide, such as trimethyltin (B158744) chloride. Organolithium reagents are frequently employed due to their high reactivity. google.com They can be prepared through direct lithiation of an acidic proton or via lithium-halogen exchange. google.com

A representative synthesis of a substituted pyridylstannane, 2,6-Dimethyl-4-(tributylstannyl)pyridine, illustrates this methodology. In this procedure, 4-bromo-2,6-lutidine is treated with n-butyllithium at low temperatures to generate the corresponding 4-lithiated pyridine (B92270) intermediate. This intermediate is then reacted in situ with tributyltin chloride to afford the desired product in high yield.

Table 1: Synthesis of 2,6-Dimethyl-4-(tributylstannyl)pyridine

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

|---|

This method's high efficiency is contingent on the careful control of reaction conditions, particularly temperature, to prevent side reactions. The choice of the organometallic reagent and the tin halide allows for the synthesis of a wide array of organotin compounds with varied alkyl or aryl substituents on the tin atom.

An alternative strategy for forming the carbon-tin bond involves the use of organostannyl anions, which act as potent nucleophiles. These are typically prepared by the reduction of hexaalkylditin compounds or by the reaction of trialkyltin halides with alkali metals. For instance, trimethylstannyl sodium can be generated and reacted with an electrophilic substrate, such as a halopyridine.

The reaction of an organostannyl anion with a halopyridine proceeds via a nucleophilic substitution mechanism. This approach is particularly useful when the corresponding organometallic derivative of the pyridine ring is difficult to prepare or unstable. The reactivity of the halopyridine is a key factor, with iodides and bromides being more reactive than chlorides.

Synthesis of Pyridine Ring Derivatives with Organotin Moieties

The introduction of organotin moieties onto pre-existing pyridine rings allows for the synthesis of a diverse range of functionalized pyridylstannanes. These compounds are valuable precursors for the synthesis of more complex molecules through subsequent cross-coupling reactions. wikipedia.orgresearchgate.net

The synthesis of these derivatives often relies on the palladium-catalyzed Stille coupling reaction, where a pyridyl halide or triflate is coupled with a hexaalkylditin compound. wikipedia.orgthermofisher.comwiley-vch.de This reaction provides a direct method for the introduction of a trialkylstannyl group onto the pyridine ring. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. orgsyn.org

Furthermore, functionalized pyridines can be synthesized through various cyclization and condensation reactions, with the organotin group being introduced at a later stage. nih.govdcu.ie For example, the Hantzsch pyridine synthesis and related methodologies can be adapted to produce substituted pyridines that can then be halogenated and subsequently converted to their corresponding stannanes. dcu.ie

The synthesis of alkoxy-substituted heterocyclic stannanes provides another route to functionalized pyridone moieties via Stille cross-coupling. researchgate.net This approach allows for the construction of complex heterocyclic systems with the organotin group serving as a handle for further synthetic transformations. researchgate.net

Optimization of Synthetic Pathways and Yield Enhancement Strategies

The optimization of synthetic routes to pyridylstannanes is critical for their practical application, particularly in the context of pharmaceutical and materials science research. researchgate.net Key areas of focus for optimization include improving reaction yields, minimizing side products, and developing more environmentally benign procedures.

For the synthesis of pyridylstannanes via the reaction of organometallic reagents with tin halides, several factors can be optimized:

Reaction Temperature: Low temperatures are often crucial to prevent decomposition of the organometallic intermediate and minimize side reactions.

Solvent: The choice of solvent can significantly impact the solubility of reactants and the stability of intermediates. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) are commonly used.

Purity of Reagents: The use of high-purity starting materials and dry, oxygen-free conditions is essential to prevent quenching of the highly reactive organometallic reagents.

In the context of Stille coupling for the synthesis of pyridylstannanes, optimization strategies often focus on the catalytic system:

Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine (B1218219) ligands can have a profound effect on reaction efficiency and substrate scope. orgsyn.org

Additives: The use of additives, such as copper(I) salts, can accelerate the transmetalation step in the Stille catalytic cycle, leading to improved yields and shorter reaction times. nih.gov

Purification: The removal of tin byproducts can be challenging. Purification methods such as chromatography on silica (B1680970) gel or treatment with potassium fluoride (B91410) to precipitate insoluble tributyltin fluoride are often employed to obtain the pure product. orgsyn.org

Recent advancements in flow chemistry and the use of dehydrating agents in pyridine synthesis have also shown promise in significantly increasing yields and reducing production costs. researchgate.net For instance, a continuous-flow process for the synthesis of halo-substituted nicotinonitriles, precursors to more complex pyridine derivatives, demonstrated a yield increase from 58% to 92%. researchgate.net

Electronic Structure, Bonding, and Molecular Architecture

Theoretical Considerations of Tin-Carbon and Tin-Nitrogen Bonds

The electronic structure of Trimethyl(4-pyridyl)tin is fundamentally defined by the nature of its tin-carbon (Sn-C) and potential tin-nitrogen (Sn-N) interactions. The Sn-C bonds, forming the trimethylstannyl moiety and the link to the pyridyl ring, are primarily covalent in nature. The bonding arises from the overlap of hybrid orbitals of tin with the appropriate carbon orbitals. In tetraorganotin compounds, the tin atom is generally considered to be sp³ hybridized, leading to a tetrahedral geometry. The Sn-C bond length in such compounds is influenced by the steric and electronic properties of the organic substituents. For comparison, typical Sn-C (methyl) and Sn-C (aryl) bond lengths in related structures provide a reasonable estimate for those in this compound.

The presence of the nitrogen atom in the pyridyl ring introduces the possibility of a dative or coordinative interaction with the tin center (Sn-N). Pyridine (B92270) and its derivatives are well-known Lewis bases, capable of donating their lone pair of electrons to a suitable Lewis acid. nih.gov While tetraorganotin compounds are generally weak Lewis acids, the electronegativity of the pyridyl group can influence the Lewis acidity of the tin atom. researchgate.net

Quantum chemical calculations on related organotin-pyridine complexes have shown that the N→Sn coordination is largely ionic with some covalent character. The strength of this interaction is dependent on several factors, including the substituents on the tin atom and the steric accessibility of the tin center. In the case of this compound, an intramolecular Sn-N interaction would lead to a five-coordinate tin center. However, for many tetraorganotin compounds with potential intramolecular coordination, the energy gain from forming such a bond may not be sufficient to overcome the geometric strain required to bring the donor and acceptor atoms into close proximity, particularly in non-polar solvents. mdpi.comlupinepublishers.com

Spectroscopic techniques, particularly ¹¹⁹Sn NMR, are highly sensitive to the coordination number of the tin atom. A significant upfield shift in the ¹¹⁹Sn chemical shift is indicative of an increase in coordination number from four to five or six. mdpi.com For tetraorganotin compounds with potential intramolecular N-donor chelation, small upfield shifts can suggest a weak interaction in solution. mdpi.com

Stereochemistry at the Tin Center

In the absence of significant intramolecular or intermolecular interactions, the tin atom in this compound is expected to adopt a tetrahedral geometry, consistent with sp³ hybridization. nih.gov The bond angles around the tin center (C-Sn-C and C-Sn-C(pyridyl)) would be close to the ideal tetrahedral angle of 109.5°.

However, should an intramolecular Sn-N interaction occur, the geometry at the tin center would distort towards a trigonal bipyramidal (TBP) structure. In a TBP geometry, there are two axial and three equatorial positions. The stereochemistry would be dictated by the preference of the substituents for these positions. According to Bent's rule, more electronegative substituents prefer to occupy the axial positions. In the case of a five-coordinate this compound, the pyridyl nitrogen and one of the methyl groups would likely occupy the axial positions, while the other two methyl groups and the pyridyl carbon would reside in the equatorial plane.

The potential for fluxional behavior in such a system should also be considered. If the energy barrier for the interconversion of different TBP isomers (e.g., through a Berry pseudorotation mechanism) is low, the individual methyl groups might become equivalent on the NMR timescale at room temperature. d-nb.info Low-temperature NMR studies would be necessary to probe such dynamic processes.

Intramolecular Interactions and Hypercoordination Tendencies in Organotin(IV) Complexes

Hypercoordination, the ability of a main group element to expand its coordination number beyond that predicted by the octet rule, is a well-documented phenomenon in organotin chemistry. researchgate.net Organotin(IV) compounds, particularly those with electronegative substituents, can act as Lewis acids and form hypercoordinate complexes with Lewis bases. nih.gov

For tetraorganotin compounds like this compound, the tendency towards hypercoordination is generally weak. mdpi.com The presence of four Sn-C bonds makes the tin center less electrophilic compared to organotin halides or carboxylates. However, the incorporation of a potential N-donor ligand within the molecule, as in the 4-pyridyl group, creates the possibility for intramolecular coordination.

The formation and stability of a hypercoordinate species are governed by a delicate balance of electronic and steric factors. A strong intramolecular Sn-N interaction would lead to a five-coordinate complex with a distorted trigonal bipyramidal geometry. The strength of this interaction can be influenced by the solvent, with polar solvents potentially competing for coordination to the tin center and disrupting weak intramolecular interactions.

Computational studies on related systems have been employed to estimate the interaction energy of such intramolecular bonds. mdpi.com These studies can provide insights into the likelihood of hypercoordination in this compound. The calculated Sn-N bond distance and the degree of distortion from a tetrahedral geometry would be key indicators of the strength of the intramolecular interaction.

Coordination Chemistry of Trimethyl 4 Pyridyl Tin

Lewis Basicity of the Pyridyl Nitrogen and Adduct Formation

The nitrogen atom of the pyridyl group in trimethyl(4-pyridyl)tin possesses a lone pair of electrons, rendering it a Lewis base capable of coordinating to Lewis acidic centers. This property is fundamental to its role in forming coordination complexes and supramolecular structures. The complexation of tin(II) and tin(IV) halides with pyridine (B92270), for instance, demonstrates the formation of stable N→Sn coordination bonds. researchgate.netresearchgate.net This interaction is characterized as largely ionic with a degree of covalent character. researchgate.net

The Lewis basicity of the pyridyl nitrogen allows for the formation of adducts with various metal halides and organometallic species. Alkylated organotin compounds themselves exhibit Lewis acidity and can form complexes with molecules that have atoms with lone-pair electrons. researchgate.net Pyridines are known to form stable complexes with both Sn(II) and Sn(IV) halides through this Sn–N coordination. nih.gov This reactivity is not limited to tin centers; adducts with other Lewis acids, such as titanium tetrachloride (TiCl₄), have also been studied with related methylpyridines, providing insight into the general principles of adduct formation. researchgate.net The strength of this interaction and the stability of the resulting adduct are influenced by factors such as the nature of the Lewis acid and the steric and electronic properties of the substituents on the pyridine ring.

Formation of Pentacoordinate Tin(IV) Complexes and Their Structural Characterization

The tin atom in tetracoordinate organotin(IV) compounds like this compound can expand its coordination sphere upon reaction with a Lewis base. This leads to the formation of hypercoordinate species, most commonly pentacoordinate (five-coordinate) complexes. The Sn(IV) center shows a significant propensity to increase its coordination number from four to five or even six. researchgate.netresearchgate.net

The formation of a pentacoordinate complex typically involves the coordination of a donor ligand, such as another pyridine molecule or an anion, to the tin center. A classic example is the adduct formed between trimethyltin (B158744) chloride and pyridine, which results in a five-coordinate structure. nsf.gov X-ray crystallographic studies of such complexes reveal a geometry that is best described as a distorted trigonal bipyramid (TBP). nsf.govresearchgate.net In this arrangement, the three methyl groups typically occupy the equatorial positions, while the more electronegative groups—the pyridyl group and the fifth ligand—reside in the axial positions. This structural preference is a well-established principle in the chemistry of pentacoordinate main group elements.

The structural parameters of these complexes, such as bond lengths and angles, provide valuable information about the nature of the bonding. For instance, the Sn-C bonds in the equatorial plane are typically shorter than the Sn-N and Sn-X (where X is the fifth ligand) bonds in the axial positions. Spectroscopic techniques, particularly ¹¹⁹Sn NMR, are also crucial for characterizing these species in solution. The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and geometry around the tin atom, with pentacoordinate complexes showing distinct shifts compared to their tetracoordinate precursors. bohrium.com

| Complex | Coordination Geometry | Key Structural Features | Reference |

| [Me₃Sn(p-NO₂C₆H₄CO₂)]n | Trigonal Bipyramidal | Polymeric chain, axial carboxylate oxygen and pyridyl nitrogen | researchgate.net |

| [Me₃Sn(p-NO₂C₆H₄CO₂).bz] | Trigonal Bipyramidal | Monomeric, axial benzimidazole (B57391) nitrogen and carboxylate oxygen | researchgate.net |

| PyMe₃SnCl | Trigonal Bipyramidal | Axial pyridine and chlorine atoms | nsf.gov |

This table provides examples of pentacoordinate trimethyltin(IV) complexes and their characterized geometries.

Coordination Modes and Ligand Behavior of the 4-Pyridyl Group

The this compound molecule functions as a monodentate metalloligand, utilizing the nitrogen atom of the 4-pyridyl group to bind to other metal centers. In this capacity, the entire molecule acts as a ligand, with the trimethyltin group serving as a substituent that can influence the electronic properties of the pyridyl ring. This behavior is central to its use in constructing larger, multi-metallic assemblies. ub.edu

The coordination of the 4-pyridyl group is a common motif in supramolecular chemistry. For example, in tetra(4-pyridyl)porphyrin complexes, the peripheral pyridyl groups are used to link metal centers, forming extensive coordination polymers. tau.ac.il Similarly, this compound can be used to connect different metal fragments. The coordination typically results in a linear or near-linear arrangement of the Sn-C(pyridyl)-N-Metal chain, making it an excellent component for creating predictable and well-defined structures. The role of pyridyl-nitrogen in coordination is particularly significant for heavier main group elements and transition metals, often leading to the formation of dimers, one-dimensional chains, and other polymeric architectures. mdpi.com

Influence of Substituents on Coordination Properties and Geometry

The coordination properties of this compound can be systematically tuned by introducing substituents on either the pyridine ring or the tin atom. Substituents on the pyridine ring primarily exert an electronic effect, altering the Lewis basicity of the nitrogen atom. Electron-donating groups (e.g., methyl, methoxy) increase the electron density on the nitrogen, making it a stronger Lewis base and enhancing its ability to coordinate to metal centers. Conversely, electron-withdrawing groups (e.g., trifluoromethyl) decrease the basicity of the nitrogen, weakening its coordination. nih.gov

These electronic effects have a direct impact on the structural parameters of the resulting complexes. For instance, in complexes between SnF₄ and various para-substituted pyridines, the intermolecular Sn-N bond distance was found to elongate as the electron-withdrawing character of the substituent increased. nih.gov

| Pyridine Substituent (R) | Effect on Lewis Basicity | Effect on T-N distance (T=Si, Ge, Sn) |

| -OH | Increase | Shorten |

| -Me | Increase | Shorten |

| -H | Baseline | Baseline |

| -CF₃ | Decrease | Elongate |

This table, based on analogous systems, illustrates the general influence of para-substituents on the coordination properties of a pyridyl ligand. nih.gov

Substituents on the tin atom also play a crucial role. Replacing the methyl groups with bulkier alkyl or aryl groups can introduce steric hindrance, which may affect the ability of other ligands to approach and coordinate to the tin center. The electronegativity of the groups attached to tin also influences its Lewis acidity; more electronegative groups increase the acidity of the tin center, making it more receptive to coordination by Lewis bases. nsf.gov

Supramolecular Assembly through Coordination Interactions

The directional nature of the coordination bond involving the pyridyl nitrogen makes this compound an excellent building block for the rational design of supramolecular architectures through coordination-driven self-assembly. uoa.grnih.gov In this strategy, the defined coordination geometry of a metal ion is propagated in space by linking it with di- or multi-topic ligands to form discrete structures like metallomacrocycles or extended coordination polymers. uoa.grrsc.org

When this compound acts as a metalloligand, it can connect to acceptor metal complexes to form a variety of supramolecular structures. For example, when combined with square-planar palladium(II) or platinum(II) complexes that have two available coordination sites, it can lead to the formation of [2+2] metallamacrocycles. ub.edu The rigidity of the pyridyl group helps to impart a high degree of predictability to the final assembled structure.

This approach has been used to create a wide range of functional materials. The cavities within discrete cages or the channels within polymeric frameworks can be designed to encapsulate guest molecules, leading to applications in areas such as molecular recognition and catalysis. The use of pyridyl-functionalized ligands has been shown to generate one-dimensional chains, two-dimensional arrays, and complex three-dimensional networks. mdpi.comresearchgate.netnih.gov The final architecture is a result of a delicate interplay between the coordination preferences of the metal ions, the geometry of the ligands, and other non-covalent interactions like hydrogen bonding or π-π stacking. researchgate.net

Reactivity and Mechanistic Investigations

Cleavage Reactions of Carbon-Tin Bonds

The reactivity of Trimethyl(4-pyridyl)tin is largely dictated by the nature of its carbon-tin (C-Sn) bonds. The compound possesses two types of C-Sn bonds: three between tin and methyl carbons (Sn-CH₃) and one between tin and the C4 carbon of the pyridine (B92270) ring (Sn-Pyridyl). The relative lability of these bonds determines the outcome of reactions with various electrophiles.

Generally, the Sn-Alkyl bond is weaker and more susceptible to cleavage than the Sn-Aryl bond. For instance, the bond dissociation energy for a tin-methyl bond is in the range of 259-272 kJ/mol, whereas a tin-phenyl bond is stronger at approximately 347 kJ/mol. conicet.gov.ar This suggests that electrophilic attack will preferentially cleave the methyl groups from the tin atom.

However, the specific electrophile and reaction conditions can lead to selective cleavage of either the Sn-CH₃ or the Sn-Aryl/Heteroaryl bond. conicet.gov.arnih.gov Studies on analogous trimethylstannyl compounds demonstrate this selectivity. For example, reaction with reagents like boron trichloride (B1173362) (BCl₃) or iodine monochloride (ICl) tends to result in halodemethylation, cleaving a Sn-CH₃ bond. nih.gov Conversely, strong protic acids like HCl can favor the cleavage of the bond between tin and the aromatic ring. nih.gov

Table 1: Predicted Cleavage Reactions of this compound with Electrophiles

| Electrophile | Predicted Major Cleavage | Probable Products |

| I₂ | Sn-CH₃ | Iodo(dimethyl)(4-pyridyl)tin |

| BCl₃ | Sn-CH₃ | Chloro(dimethyl)(4-pyridyl)tin |

| HCl | Sn-Pyridyl | Trimethyltin (B158744) chloride, Pyridine |

| BBr₃ | Sn-CH₃ & Sn-Pyridyl | Complex mixture, potentially involving multiple halogenations |

This table is illustrative, based on reactivity patterns of similar organotin compounds. nih.gov

Nucleophilic Substitution Reactions

The pyridine ring is electron-deficient, particularly at the 2- and 4-positions (ortho and para to the nitrogen atom). This electronic characteristic makes it susceptible to nucleophilic aromatic substitution (SNAr). stackexchange.comquora.comquimicaorganica.org In these reactions, the trimethylstannyl group at the 4-position can serve as a leaving group.

The mechanism proceeds via an addition-elimination pathway. A nucleophile attacks the C4 carbon, transiently breaking the ring's aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com This intermediate is stabilized by resonance, with one of the key resonance structures placing the negative charge on the electronegative nitrogen atom. stackexchange.comquora.com This stabilization is crucial for the reaction to proceed and explains the strong preference for substitution at the 2- and 4-positions. stackexchange.com In the final step, aromaticity is restored by the elimination of the trimethylstannyl group, typically as a trimethyltin anion or a related species.

Common Nucleophiles in SNAr Reactions on 4-Substituted Pyridines:

Alkoxides (e.g., CH₃O⁻)

Amines (e.g., Piperidine)

Hydroxide (OH⁻)

Organometallic Reactions Involving Pyridinium (B92312) Ions

The reactivity of the pyridine ring can be significantly enhanced by N-alkylation or N-acylation, which converts the neutral pyridine into a positively charged pyridinium ion. This quaternization makes the ring much more electron-deficient and thus highly activated towards nucleophilic attack and other transformations. nih.govnih.gov

When this compound is converted to an N-alkyl-4-(trimethylstannyl)pyridinium salt, its reactivity profile changes dramatically. The resulting pyridinium ion is a potent electrophile. researchgate.net This heightened electrophilicity facilitates reactions that are difficult or impossible with the parent pyridine. For example, pyridinium ions are known to undergo nucleophilic substitution reactions with greater ease and participate in cycloaddition reactions. nih.govnih.gov The presence of the trimethylstannyl group provides a handle for subsequent cross-coupling reactions (e.g., Stille coupling), which could be performed after an initial reaction involving the activated pyridinium ring.

Table 2: Comparison of Reactivity

| Species | Ring Character | Susceptibility to Nucleophiles |

| This compound | Electron-deficient | Moderate |

| N-Alkyl-4-(trimethylstannyl)pyridinium ion | Highly electron-deficient | High |

Radical Reactions and Formation of Pyridyl Free Radicals

This compound can participate in radical reactions through several pathways. Radical reactions are typically chain reactions involving initiation, propagation, and termination steps. libretexts.orglumenlearning.com

Homolytic Cleavage: The C-Sn bond can undergo homolytic cleavage upon exposure to heat or UV radiation, generating a 4-pyridyl radical and a trimethyltin radical (•Sn(CH₃)₃). egrassbcollege.ac.inmasterorganicchemistry.com The highly reactive 4-pyridyl radical can then engage in various subsequent reactions, such as hydrogen abstraction or addition to unsaturated systems.

Radical Chain Propagation: Organotin compounds, particularly tin hydrides, are classic reagents in radical chain reactions. libretexts.org While this compound is not a hydride, the trimethyltin radical formed from its cleavage can act as a chain carrier. For instance, it can abstract a halogen atom from an alkyl halide to generate an alkyl radical, propagating a radical chain. libretexts.org

Reaction with Pyridinium Salts: The formation of a pyridinium radical cation, through single-electron transfer (SET) to a pyridinium ion, can lead to the formation of pyridyl radicals. researchgate.net Experimental and computational studies have validated the reactivity of pyridyl radicals generated through processes involving pyridinium salt intermediates. researchgate.net This pathway becomes relevant if the nitrogen on this compound is first quaternized.

Electrochemical Reactivity and Redox Properties

The electrochemical behavior of this compound is expected to be characterized by the redox activity of both the organotin moiety and the pyridyl ring. Techniques such as cyclic voltammetry can be used to probe these properties.

The pyridyl group can undergo reduction, typically a one-electron process, to form a radical anion. The potential at which this occurs is influenced by the nature of the substituent at the 4-position. Conversely, the tin center can also be involved in redox processes. Electrochemical studies on similar organometallic compounds, such as C-diazaborolyl-ortho-carboranes, have shown that one-electron reduction can lead to the formation of stable radical anions. rsc.org

It can be postulated that this compound would display a reduction wave corresponding to the formation of the [4-pyridyl-Sn(CH₃)₃]•⁻ radical anion. The stability and subsequent reactivity of this species would be a key feature of its electrochemical profile. Oxidation processes, though likely irreversible, could involve the tin center or the pyridine ring, leading to the formation of cationic species. rsc.org

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure of Trimethyl(4-pyridyl)tin in solution. By analyzing the spectra of different active nuclei (¹H, ¹³C, and ¹¹⁹Sn), a comprehensive picture of the molecule's atomic connectivity and electronic distribution can be assembled.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide foundational information about the organic framework of the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the trimethyltin (B158744) group and the pyridyl ring. The nine equivalent protons of the three methyl groups attached to the tin atom would appear as a sharp singlet. The protons on the pyridine (B92270) ring, due to the C₂ᵥ symmetry of the 4-substituted ring, are expected to appear as two distinct signals, typically multiplets, corresponding to the protons at the 2,6-positions (α to the nitrogen) and the 3,5-positions (β to the nitrogen). hmdb.capitt.edu

The ¹³C NMR spectrum provides information on the carbon skeleton. It would show a signal for the methyl carbons of the (CH₃)₃Sn group. For the pyridyl ring, three distinct signals are anticipated: one for the carbon atom directly bonded to the tin (C4), one for the carbons at the 2,6-positions, and one for the carbons at the 3,5-positions. The chemical shifts of these carbon atoms provide insight into the electronic influence of the trimethylstannyl substituent on the aromatic ring.

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Sn(CH₃)₃ | ~0.3 | Singlet (with ¹¹⁷Sn/¹¹⁹Sn satellites) |

| Pyridyl-H (positions 3, 5) | ~7.2-7.4 | Doublet or Multiplet | |

| Pyridyl-H (positions 2, 6) | ~8.5-8.7 | Doublet or Multiplet | |

| ¹³C | Sn(CH₃)₃ | ~ -9 | Quartet (in ¹H-coupled) |

| Pyridyl-C (positions 3, 5) | ~135 | Doublet (in ¹H-coupled) | |

| Pyridyl-C (C4-Sn) | ~148 | Singlet (in ¹H-coupled) | |

| Pyridyl-C (positions 2, 6) | ~150 | Doublet (in ¹H-coupled) |

Tin has three NMR-active isotopes with spin ½: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn. huji.ac.il Due to its higher natural abundance and sensitivity, ¹¹⁹Sn NMR is the most commonly used technique for studying organotin compounds. northwestern.edu The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number of the tin atom and the nature of the substituents attached to it, covering a vast range of over 5000 ppm. northwestern.edu

For this compound, where the tin atom is tetracoordinated (bonded to three methyl carbons and one pyridyl carbon), the ¹¹⁹Sn chemical shift is expected to fall within the established range for tetraorganostannanes. Any interaction of the pyridine's nitrogen atom with the tin center of another molecule (intermolecularly) or with other Lewis acids would lead to an increase in the coordination number of the tin atom, causing a significant upfield shift (to more negative ppm values) in the ¹¹⁹Sn spectrum. redalyc.org This makes ¹¹⁹Sn NMR an excellent probe for studying coordination phenomena.

Spin-spin coupling between tin and other nuclei provides valuable structural information. The coupling constants, or J-values, are observed in ¹H and ¹³C NMR spectra as satellite peaks flanking the main signal, arising from coupling to the ¹¹⁷Sn and ¹¹⁹Sn isotopes.

Key coupling constants for this compound include:

¹J(¹¹⁹Sn-¹³C): The one-bond coupling between the tin atom and the directly attached carbons. This value is sensitive to the s-character of the Sn-C bond and the electronegativity of other groups on the tin atom. Separate ¹J values would be observed for the Sn-CH₃ and Sn-C(pyridyl) bonds.

²J(¹¹⁹Sn-¹H): The two-bond coupling between the tin atom and the protons of the methyl groups. This coupling is a characteristic feature in the ¹H NMR spectrum of methyltin compounds and is typically around 50-60 Hz for tetracoordinated tin. huji.ac.il

nJ(¹¹⁹Sn-¹H) and nJ(¹¹⁹Sn-¹³C): Multi-bond couplings through the pyridine ring (n=3, 4) can also be observed and provide further conformational and electronic information.

The magnitude of these J-values can offer insights into bond angles and the hybridization of the tin atom. rsc.org

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups and probe the vibrational modes of the molecule. The spectra are expected to show characteristic bands for both the trimethylstannyl group and the 4-substituted pyridine ring.

Trimethylstannyl group vibrations: Characteristic bands include the Sn-C asymmetric and symmetric stretching modes, typically found in the 500-600 cm⁻¹ region, as well as CH₃ rocking and Sn-C bending modes at lower frequencies.

Pyridine ring vibrations: The spectrum will be dominated by the characteristic vibrations of the pyridine ring. These include C-C and C-N ring stretching modes (typically in the 1400-1600 cm⁻¹ region), in-plane C-H bending modes (1000-1300 cm⁻¹), and out-of-plane C-H bending modes (700-900 cm⁻¹). cdnsciencepub.comresearchgate.net The position of these bands can be subtly influenced by the electronic effects of the trimethylstannyl substituent. nih.govmdpi.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| Pyridine Ring Stretching (C=C, C=N) | 1580 - 1610 | IR, Raman |

| Pyridine Ring Breathing | 990 - 1010 | Raman (strong) |

| C-H In-plane Bending | 1000 - 1300 | IR |

| C-H Out-of-plane Bending | 700 - 900 | IR |

| Sn-C Asymmetric Stretch | ~530 | IR (strong) |

| Sn-C Symmetric Stretch | ~515 | Raman (strong) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular formula is C₈H₁₃NSn, corresponding to a molecular weight of approximately 241.91 g/mol . scbt.comtcichemicals.com Due to the complex isotopic pattern of tin (ten natural isotopes), the molecular ion (M⁺) peak in the mass spectrum will appear as a characteristic cluster of peaks.

Upon ionization, the molecule is expected to fragment through predictable pathways:

Loss of a methyl group: A primary fragmentation step would be the loss of a methyl radical (•CH₃) to form a stable [M - 15]⁺ ion, [(CH₃)₂Sn(C₅H₄N)]⁺. This is often the most abundant fragment ion.

Loss of the pyridyl group: Cleavage of the Sn-C(pyridyl) bond can lead to the formation of the trimethyltin cation, [(CH₃)₃Sn]⁺.

Loss of the trimethyltin group: Fragmentation can also result in the formation of the pyridyl cation, [C₅H₄N]⁺.

Analysis of these fragments and their isotopic distributions confirms the molecular composition and connectivity.

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique would determine accurate bond lengths, bond angles, and torsion angles.

For this compound, key structural parameters of interest include:

Sn-C bond lengths: The lengths of the three Sn-CH₃ bonds and the Sn-C(pyridyl) bond.

C-Sn-C bond angles: These angles would confirm the geometry around the tin atom, which is expected to be a distorted tetrahedron.

Intermolecular interactions: X-ray diffraction can reveal weak intermolecular interactions that dictate the crystal packing. A particularly interesting feature to investigate would be the potential for weak coordination between the nitrogen atom of one pyridine ring and the tin atom of a neighboring molecule (Sn···N interaction), which could lead to the formation of a one-dimensional coordination polymer in the solid state. nsf.gov The presence of such an interaction would cause the geometry at the tin center to deviate from tetrahedral towards trigonal bipyramidal. nsf.gov

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For Trimethyl(4-pyridyl)tin, DFT calculations are essential for determining its most stable three-dimensional structure, a process known as geometry optimization. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p) for lighter atoms and LANL2DZ for the tin atom), researchers can predict bond lengths, bond angles, and dihedral angles with high precision. tcichemicals.comscribd.com This process finds the minimum energy conformation on the potential energy surface, which corresponds to the most probable structure of the molecule. google.com

Once the geometry is optimized, the electronic structure can be thoroughly investigated. DFT is used to calculate fundamental electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tcichemicals.comgreyhoundchrom.com The HOMO-LUMO energy gap is a critical parameter, providing insights into the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. scribd.com A smaller gap generally suggests higher reactivity. For organometallic compounds like this compound, understanding the distribution and energies of these frontier orbitals is key to predicting its behavior in chemical reactions.

The electronic structure analysis also extends to the distribution of electron density, which reveals how electrons are shared between the tin, carbon, and nitrogen atoms, highlighting the polarity and nature of the covalent bonds within the molecule.

Molecular Electrostatic Potential (MESP) and Natural Bond Orbital (NBO) Analyses for Understanding Binding Modes

The way a molecule interacts with other chemical species is largely governed by its electrostatic properties and orbital interactions. Molecular Electrostatic Potential (MESP) and Natural Bond Orbital (NBO) analyses are two computational techniques that provide a detailed picture of these characteristics for this compound.

The MESP is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. It is an invaluable tool for identifying the electron-rich and electron-deficient regions. For this compound, the MESP surface would likely show negative potential (typically colored red or yellow) around the nitrogen atom of the pyridyl ring, indicating a region susceptible to electrophilic attack or coordination to a metal center. Conversely, positive potential (blue) would be expected around the hydrogen atoms and potentially the tin atom, highlighting sites for nucleophilic interaction. This analysis is crucial for predicting non-covalent interactions, such as hydrogen bonding and tetrel bonding, which can influence the compound's crystal packing and its interactions in solution.

Quantum Topological Analyses (e.g., Electron Localization Function - ELF) for Reactivity Insights

To gain a more profound understanding of the chemical bonding and reactivity of this compound, quantum topological analyses are employed. One of the most powerful methods in this category is the analysis of the Electron Localization Function (ELF).

The ELF is a function of the electron density that provides a clear picture of electron localization in a molecule. It partitions the molecular space into regions, or basins, that correspond to atomic cores, covalent bonds, and lone pairs. The ELF value ranges from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. A value around 0.5 is typical for metallic bonding or delocalized electrons, while lower values are found in regions of low electron density.

For this compound, an ELF analysis would visualize the covalent bonds between the tin atom and the methyl and pyridyl carbons, as well as the C-C, C-N, and C-H bonds within the pyridyl ring. It would also clearly depict the lone pair of electrons on the nitrogen atom. The shape and population of these basins provide quantitative data on the nature of the chemical bonds—whether they are primarily covalent or have significant ionic character. This topological analysis offers a rigorous and intuitive way to understand the electronic structure, which is fundamental to predicting the molecule's reactivity in various chemical transformations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts and Coupling Constants)

Computational chemistry plays a vital role in interpreting and predicting spectroscopic data. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, are particularly valuable.

Using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework, it is possible to calculate the NMR shielding constants for all nuclei in the molecule (¹H, ¹³C, ¹⁵N, and ¹¹⁹Sn). These calculated shielding constants can then be converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). Comparing these predicted chemical shifts with experimental NMR spectra is a powerful method for structure verification. Discrepancies between calculated and experimental values can point to specific conformational effects, intermolecular interactions in the solid state, or solvent effects in solution.

Furthermore, the calculation of spin-spin coupling constants (J-couplings) provides detailed information about the connectivity and bonding within the molecule. For this compound, predicting the coupling constants between tin and carbon (¹J(¹¹⁹Sn, ¹³C)), tin and hydrogen (²J(¹¹⁹Sn, ¹H)), and various protons and carbons within the pyridyl ring can help in assigning complex NMR spectra and understanding how electronic structure influences these parameters. Relativistic effects, particularly for a heavy atom like tin, can be significant and may need to be included in the calculations to achieve high accuracy for both chemical shifts and coupling constants.

Applications in Chemical Synthesis and Catalysis

Reagent Roles in Organic Transformations

Trimethyl(4-pyridyl)tin is utilized as a reagent in several organic transformations, where it can act as a source of the trimethyltin (B158744) moiety or the 4-pyridyl group. Its applications include participation in reduction reactions, catalytic hydrogenations, and addition reactions involving aromatic compounds. The presence of the pyridyl group can influence the reactivity of the tin center and allow for coordination with other reagents or catalysts, potentially directing the outcome of a reaction.

The reactivity of the carbon-tin bond in this compound allows for its use in transmetalation reactions, where the trimethylstannyl group is exchanged for another metal, creating new organometallic reagents that might be otherwise difficult to access. This versatility makes it a valuable tool for the introduction of the 4-pyridyl functionality into a wide range of organic molecules.

Catalytic Activity in Cross-Coupling Reactions (e.g., Stille Reactions)

One of the most significant applications of this compound is in palladium-catalyzed cross-coupling reactions, particularly the Stille reaction. wikipedia.orgorganic-chemistry.org This reaction forms a carbon-carbon bond by coupling an organotin compound with an organic halide or pseudohalide. wikipedia.org this compound serves as the organostannane partner, transferring its 4-pyridyl group to another organic molecule.

The general mechanism of the Stille reaction involves a catalytic cycle with a palladium complex (Figure 1). wikipedia.org The cycle includes the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent, and finally, reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. wikipedia.org

A notable application of this compound in Stille reactions is the synthesis of bipyridine derivatives. For instance, the coupling of stannylated pyridines with bromopyridines in the presence of a palladium catalyst such as PdCl₂(PPh₃)₂ yields bipyridines, which are important ligands in coordination chemistry and building blocks for functional materials. nih.gov

Table 1: Examples of Stille Cross-Coupling Reactions

| Organostannane | Coupling Partner | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Aryl Halide | Pd(PPh₃)₄ | 4-Arylpyridine | Good to Excellent | harvard.edu |

| This compound | Vinyl Halide | PdCl₂(PPh₃)₂ | 4-Vinylpyridine | Moderate to High | wikipedia.org |

| Stannylated Pyridine (B92270) | Bromopyridine | PdCl₂(PPh₃)₂ | Bipyridine | Not specified | nih.gov |

The reaction conditions for Stille couplings are generally mild and tolerate a wide variety of functional groups, making this a powerful method for the synthesis of complex molecules containing a pyridine ring.

Organotin Catalysts in Polymerization Reactions (e.g., Ring-Opening Polymerization of Lactides)

Organotin compounds, including both tin(II) and tin(IV) complexes, are widely used as catalysts for polymerization reactions. A key application is the ring-opening polymerization (ROP) of cyclic esters like lactide to produce polylactic acid (PLA), a biodegradable and biocompatible polymer. illinois.edu While specific studies detailing the use of this compound in this context are not prevalent, the general principles of organotin-catalyzed ROP are well-established and applicable.

The mechanism for the ROP of lactide catalyzed by tin compounds often proceeds through a coordination-insertion mechanism. rsc.org In this process, the lactide monomer coordinates to the tin center, which activates the ester carbonyl group towards nucleophilic attack by an initiating species, often an alcohol. The alkoxide initiator attacks the carbonyl carbon, leading to the opening of the lactide ring and the formation of a new ester linkage, with the growing polymer chain attached to the tin center. Subsequent lactide monomers then insert into the tin-alkoxide bond, propagating the polymer chain.

Table 2: Key Features of Organotin-Catalyzed ROP of Lactide

| Feature | Description |

|---|---|

| Catalyst Type | Tin(II) and Tin(IV) alkoxides, carboxylates, and halides. |

| Common Mechanism | Coordination-Insertion Mechanism. rsc.org |

| Monomer | Lactide (a cyclic dimer of lactic acid). |

| Product | Polylactic Acid (PLA). illinois.edu |

| Key Intermediates | Tin-alkoxide species. |

The catalytic activity of the organotin compound can be influenced by the nature of the organic groups attached to the tin atom. The pyridyl group in this compound could potentially modulate the Lewis acidity of the tin center and its coordination behavior, thereby influencing the rate and control of the polymerization.

Role in the Preparation of Other Organotin Compounds and Derivatives

This compound serves as a valuable precursor for the synthesis of other organotin compounds and derivatives. One of the fundamental reactions in organotin chemistry for this purpose is the redistribution reaction, also known as the Kocheshkov comproportionation. This reaction involves the exchange of organic and halide substituents between a tetraorganotin compound and a tin tetrahalide.

By controlling the stoichiometry of the reactants, it is possible to selectively synthesize mono-, di-, or tri-organotin halides. For example, reacting this compound with tin(IV) chloride (SnCl₄) in different molar ratios can yield (4-pyridyl)trimethyltin dichloride, di(4-pyridyl)dimethyltin dichloride, or tri(4-pyridyl)methyltin chloride.

General Redistribution Reactions:

3 R₄Sn + SnX₄ → 4 R₃SnX

R₄Sn + SnX₄ → 2 R₂SnX₂

R₄Sn + 3 SnX₄ → 4 RSnX₃

These resulting organotin halides are versatile intermediates themselves, which can be converted into a wide array of other functionalized organotin compounds, such as oxides, hydroxides, and hydrides, through further reactions. uu.nl This highlights the role of this compound as a foundational building block in the broader field of organotin chemistry.

Applications in Materials Science Research

Development of Functional Nanomaterials and Self-Assembled Structures

The tailored synthesis of functional nanomaterials is a cornerstone of modern materials science, and organotin compounds, including trimethyl(4-pyridyl)tin, are valuable precursors in this field. The ability to form nanoparticles with controlled size, shape, and surface chemistry is critical for their application in areas such as catalysis and electronics.

Research has demonstrated the synthesis of various tin-based nanoparticles, such as tin sulfide (B99878) (SnS) and tin selenide, from single-source molecular precursors. researchgate.netrsc.orgresearchgate.net For instance, di-tert-butyltin(IV) complexes derived from 2-mercaptopyridine (B119420) have been used to prepare orthorhombic SnS nanoplatelets through a hot injection method. rsc.org The morphology and growth of these nanoplatelets were found to be significantly influenced by the nature of the molecular precursor. rsc.org Similarly, tin nanocrystals have been synthesized in room-temperature ionic liquids, offering a route to produce nano-sized spherical particles with diameters ranging from 3 to 10 nm. rsc.org

The pyridyl group in this compound offers a site for coordination, which can be exploited in the formation of self-assembled monolayers (SAMs) on various substrates. The choice of solvent has been shown to be a critical factor in the quality of SAMs formed from organophosphonic acids on indium tin oxide (ITO) surfaces. acs.org While a range of solvents can be used, pyridine (B92270) as a solvent has been observed to result in poorer quality SAMs, suggesting specific interactions between the pyridine and the surface that influence the self-assembly process. acs.org

Incorporation into Supramolecular Systems and Architectures

The pyridine moiety of this compound is a key functional group for its use in supramolecular chemistry, enabling the construction of intricate, self-assembled architectures through coordination with metal ions.

The 4-pyridyl group can act as a ligand, coordinating to metal centers to form metal-organic frameworks (MOFs) and coordination polymers. nih.govresearchgate.net For example, ligands containing 4-pyridyl groups, such as 2,4,6-tris(4-pyridyl)-1,3,5-triazine, have been used to synthesize a variety of MOFs with different metal ions, including silver(I), copper(II), and zinc(II). nih.gov These materials can exhibit interesting properties, such as fluorescence and thermal stability. nih.gov Similarly, ligands like tri(4-pyridylphenyl)amine have been combined with auxiliary ligands to create new MOFs with diverse structures and photochemical properties. researchgate.net

The self-assembly process is highly dependent on the coordination geometry of the metal ion and the structure of the ligand. nih.gov Ligands featuring a 2,6-bis(1,2,3-triazol-4-yl)pyridine (tripy) pocket and peripheral pyridyl units have been synthesized and their coordination chemistry with silver(I) and iron(II) has been explored. nih.gov In solution, discrete complexes are formed, but upon crystallization, these can assemble into coordination polymers. nih.gov

The study of hypercoordinated compounds of heavy group 14 elements, including tin, is another area where pyridyl-containing ligands are relevant. nsf.gov The coordination of a pyridine ligand to an organotin compound can lead to a change in the geometry at the tin center, moving from a tetrahedral to a trigonal bipyramidal structure. nsf.gov This highlights the role of the pyridyl group in influencing the structural chemistry of organotin compounds.

Polymer Additives and Stabilizers Research

Organotin compounds are widely researched as additives and stabilizers for polymers, particularly for poly(vinyl chloride) (PVC). nih.govcore.ac.ukresearchgate.net PVC is susceptible to degradation upon exposure to heat and ultraviolet (UV) light, which can be mitigated by the addition of stabilizers. nih.govajol.info

Organotin compounds can function as heat stabilizers for PVC by preventing the loss of hydrogen chloride (HCl) at processing temperatures, a process that leads to the formation of undesirable conjugated double bonds. core.ac.ukresearchgate.net Tin thioglycollates, for example, are known to reduce thermal degradation by substituting labile chlorine atoms and scavenging the evolved HCl. core.ac.uk The effectiveness of organotin stabilizers is linked to the nature of the organic groups attached to the tin atom. researchgate.net Research has shown that monomethyltin thioglycolates can be more effective than dimethyltin (B1205294) derivatives in maintaining the color of PVC during thermal stabilization. researchgate.net

In addition to heat stabilization, organotin compounds have been investigated as photostabilizers for PVC against UV irradiation. nih.govajol.info The photodegradation of PVC can lead to changes in color and a reduction in its physicochemical properties. nih.gov Organotin(IV) complexes have been shown to act as efficient photostabilizers, with the mechanism potentially involving the absorption of UV radiation and the quenching of excited states. nih.gov The coordination between the organotin compound and the C-Cl bonds in PVC is thought to facilitate the dissipation of energy from the excited state to a harmless level. nih.gov

The research in this area is ongoing, with the synthesis of new organotin complexes being a focus for developing more effective PVC stabilizers. researchgate.net

Bioinorganic Chemistry and Mechanisms of Biological Interactions

Research into Antimicrobial Properties and Activity Mechanisms

Trimethyl(4-pyridyl)tin is recognized for its potential as a biocide, suggesting inherent antimicrobial properties. cymitquimica.com While specific studies detailing its complete antimicrobial spectrum and activity mechanisms are not extensively documented, the activity of the broader classes of organotin and pyridine (B92270) compounds provides a basis for understanding its potential.

Organotin compounds, in general, are known for their biocidal activity. researchgate.net Their toxicity towards microorganisms is influenced by the number and nature of the organic groups attached to the tin atom. epa.gov Due to their lipophilic nature, organotins are considered to be membrane-active agents. epa.gov The proposed mechanisms for their antimicrobial action can involve interaction with the cytoplasmic membrane and potential intracellular targets, including cytosolic enzymes. epa.gov

The pyridine moiety also contributes significantly to the biological activity of molecules. Pyridine and its derivatives are known to possess a wide range of therapeutic properties, including antimicrobial effects against bacteria and fungi. nih.govnih.govmdpi.com The geometry of pyridine-containing compounds can determine their selective interaction with specific proteins, which is a key factor in their antimicrobial action. nih.govnih.gov The introduction of a pyridine ring can also increase a compound's hydrophilicity and hydrogen-bonding capabilities, which are important properties for drug development. mdpi.com Some pyridine derivatives have been shown to inhibit enzymes essential for ergosterol (B1671047) biosynthesis in fungi, such as lanosterol (B1674476) demethylase, leading to antifungal effects. nih.gov

The combination of a trimethyltin (B158744) group with a 4-pyridyl ring in this compound suggests a potential for a dual mechanism of action, targeting both cellular membranes and specific enzymatic pathways.

Table 1: General Antimicrobial Mechanisms of Related Compound Classes

| Compound Class | Primary Target | Proposed Mechanism of Action |

| Organotins | Cell Membranes, Intracellular Enzymes | Membrane disruption due to lipophilicity, interaction with cytosolic enzymes. epa.gov |

| Pyridines | Specific Proteins, Biosynthetic Pathways | Selective protein binding based on molecular geometry, inhibition of essential enzymes (e.g., lanosterol demethylase). nih.govnih.govnih.gov |

Investigation of Antitumor Potential and Interaction with Biological Macromolecules (e.g., DNA, Proteins)

The potential of organotin compounds as anticancer agents has been a subject of significant research, primarily due to their ability to interact with biological macromolecules like DNA. researchgate.net While direct studies on the antitumor activity of this compound are limited, the behavior of related organotin and pyridine compounds offers valuable insights.

Organotin(IV) complexes have been explored for their potential in cancer chemotherapy. researchgate.net Their cytotoxic effects are believed to stem from their ability to bind to DNA. researchgate.net The interaction can occur through various modes, including intercalation (insertion between base pairs) or groove binding. bohrium.com Such interactions can disrupt DNA replication and transcription, ultimately leading to cell death. Spectroscopic studies on tin complexes containing pyridyl ligands have shown that these compounds can bind to calf thymus DNA (ct-DNA), with groove binding being a possible mode of interaction. bohrium.com The binding of metal complexes to DNA can lead to changes in the DNA structure, such as partial uncoiling of the helix. nih.gov

Pyridine derivatives themselves constitute a significant class of compounds investigated for anticancer properties. researchgate.netrrpharmacology.ru Numerous studies have demonstrated the potent cytotoxicity of various pyridine-containing molecules against a range of human cancer cell lines, including breast, colon, and lung cancer. researchgate.netnih.govnih.gov The antitumor activity of these compounds is often linked to the inhibition of key enzymes involved in cancer cell proliferation, such as kinases, or the induction of apoptosis (programmed cell death). nih.gov

The structure of this compound, which includes both a cytotoxic organotin moiety and a biologically active pyridine ring, suggests a potential for significant antitumor activity. The trimethyltin group can facilitate interaction with cellular components, while the pyridyl group can contribute to specific binding with macromolecules.

Studies on Antiplatelet Activities

Research has indicated that pyridine and its derivatives can inhibit platelet aggregation. nih.gov Platelet aggregation is a critical process in the formation of blood clots and is a key target for anti-thrombotic therapies. nih.gov

Studies on a range of pyridine derivatives have shown that they can inhibit the synthesis of thromboxane (B8750289) A2, a potent promoter of platelet aggregation, which is catalyzed by the enzyme thromboxane synthetase. nih.gov A key finding from this research is that the inhibitory potency of pyridine derivatives is enhanced by the introduction of hydrophobic substituents at the 3- or 4-positions of the pyridine ring. nih.gov this compound fits this structural description, with a trimethylstannyl group—a hydrophobic substituent—located at the 4-position. This suggests that this compound has the potential to be an effective inhibitor of platelet aggregation. The inhibition of thromboxane synthesis by these compounds was found to be selective, without significantly affecting other enzymes in the arachidonic acid cascade. nih.gov Furthermore, active pyridine derivatives were shown to inhibit human platelet aggregation induced by agonists such as arachidonic acid or ADP. nih.gov While direct experimental data on the antiplatelet activity of this compound is not available, these structure-activity relationship studies provide a strong rationale for its potential in this area. Other organometallic tin complexes have also been shown to exhibit antiplatelet properties by inhibiting platelet-activating factor (PAF). mdpi.com

Mechanistic Studies of Biological Activity at the Molecular Level

The biological activity of this compound at the molecular level is likely multifaceted, arising from the combined effects of the trimethyltin cation and the 4-pyridyl ligand.

The trimethyltin (TMT) moiety is known to induce apoptosis, or programmed cell death, in neuronal cells. nih.govresearchgate.net Mechanistic studies on trimethyltin chloride (TMT) have shown that it can lead to a significant decrease in cell viability and an increase in apoptotic rates. nih.gov The process is associated with the generation of reactive oxygen species (ROS), oxidative damage, and the activation of signaling pathways involving factors like NF-κB. nih.govresearchgate.net This suggests that a potential mechanism for the cytotoxicity of this compound could be the induction of apoptosis mediated by the trimethyltin group.

The pyridine component of the molecule plays a crucial role in determining its interaction with biological targets. The specific geometry conferred by the pyridine nucleus can lead to selective interactions with proteins. nih.govnih.gov The coordination of the tin atom can be influenced by the pyridine ligand, potentially leading to hypercoordinated tin compounds which have different structural and chemical properties compared to simple tetrahedral tin compounds. nsf.gov

Furthermore, the lipophilicity of organotin compounds suggests they are membrane-active, with the potential to disrupt cytoplasmic membrane function. epa.gov Their site of action may be both at the cell surface and intracellularly. epa.gov The interaction with DNA, as discussed in section 10.2, represents another key molecular mechanism. Studies on tin complexes with pyridyl ligands have demonstrated the ability to bind to DNA, suggesting that this is a plausible mechanism for the biological activity of this compound. bohrium.com The binding of metal complexes to DNA can occur at the phosphate (B84403) backbone, the sugar moieties, or the nitrogenous bases, with a preference for guanine-cytosine rich regions. nih.gov

Table 2: Potential Molecular Mechanisms of this compound

| Component | Potential Mechanism | Cellular Consequence |

| Trimethyltin Moiety | Induction of Apoptosis via Oxidative Stress | Decreased cell viability, programmed cell death. nih.govresearchgate.net |

| 4-Pyridyl Ligand | Selective Protein Binding | Modulation of enzyme activity or protein function. nih.govnih.gov |

| Whole Molecule | Membrane Interaction | Disruption of cell membrane integrity and function. epa.gov |

| Whole Molecule | DNA Binding (Groove Binding) | Inhibition of DNA replication and transcription, cytotoxicity. researchgate.netbohrium.com |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways for Derivatization

The future utility of Trimethyl(4-pyridyl)tin is intrinsically linked to the development of novel methods for its derivatization, enabling the synthesis of a diverse library of functionalized pyridylstannanes. Current research trajectories focus on moving beyond simple modifications to creating structurally complex and highly functionalized analogues.

One promising avenue is the exploration of late-stage functionalization of the pyridine (B92270) ring. While the Stille coupling uses the C-Sn bond, future work will likely focus on selectively modifying the C-H bonds of the pyridine ring while the stannane moiety is intact. This would allow for the introduction of various substituents that can tune the electronic and steric properties of the molecule.

Another emerging trend is the development of metal-mediated fluorination of aryl stannanes, which could be adapted for this compound. harvard.edunih.gov Research into silver-mediated fluorination has shown that complex fluoroarenes can be synthesized from aryl stannane precursors. harvard.edunih.gov Future studies could expand this methodology to introduce not only fluorine but other halogens and functional groups, providing a powerful tool for creating novel pyridyl building blocks for pharmaceutical and agrochemical applications.

Furthermore, research is anticipated to focus on modifying the groups attached to the tin atom. Replacing the methyl groups with other alkyl or aryl substituents could modulate the reactivity of the stannane in cross-coupling reactions or alter its physical properties, such as solubility and stability.

| Research Direction | Potential Method | Anticipated Outcome |

| Late-Stage Functionalization | Direct C-H activation on the pyridine ring | Access to a wide range of substituted pyridylstannanes |

| Introduction of Halogens | Silver-mediated fluorination/halogenation | Synthesis of functionalized fluoro-pyridyl compounds |

| Modification of Tin Substituents | Substitution reactions at the tin center | Tunable reactivity and physical properties of the reagent |

Advanced Mechanistic Elucidation of Reactivity and Selectivity

While the general mechanism of the Stille cross-coupling reaction is well-established, involving oxidative addition, transmetalation, and reductive elimination, a deeper, more nuanced understanding is required to fully exploit the unique reactivity of heteroaryl stannanes like this compound. researchgate.netwikipedia.org Future research will heavily rely on computational chemistry, particularly Density Functional Theory (DFT), to model the reaction pathways. researchgate.net

Advanced DFT studies can provide critical insights into several key areas:

The Role of the Pyridyl Nitrogen: Computational models can elucidate how the nitrogen atom influences the energetics of the catalytic cycle. This includes its effect on the rate of oxidative addition and the stability of palladium intermediates. The nitrogen's ability to coordinate with the palladium center at various stages could significantly alter the reaction mechanism and selectivity compared to simple aryl stannanes.

Transmetalation Pathways: The transmetalation step is often rate-determining and can proceed through different mechanisms, such as an "open" pathway or a "cyclic" transition state. wikipedia.org Future computational studies will aim to predict which pathway is favored for pyridylstannanes under various conditions (e.g., different solvents, ligands, and additives like lithium chloride), which can influence reaction outcomes. researchgate.net

Ligand Effects: The choice of phosphine (B1218219) ligand on the palladium catalyst is crucial. Mechanistic studies will focus on quantifying how the steric and electronic properties of advanced ligands interact with the this compound substrate to facilitate efficient and selective coupling.

By combining computational predictions with targeted kinetic experiments, a more comprehensive mechanistic picture will emerge, enabling the rational design of more efficient and selective cross-coupling reactions.

Design of Next-Generation Catalytic Systems with Enhanced Efficiency

Building on a deeper mechanistic understanding, a major trend is the design of new palladium catalyst systems that offer superior performance for cross-coupling reactions involving heteroaryl stannanes. The goal is to develop catalysts that are more active, stable, and versatile, allowing reactions to proceed under milder conditions with lower catalyst loadings and higher turnover numbers.

A key focus is the development and application of novel phosphine ligands. While traditional ligands like triphenylphosphine have been widely used, recent advancements have shown that bulky and electron-rich dialkylbiaryl phosphine ligands can dramatically improve the efficiency of cross-coupling reactions. nih.gov Future research will involve synthesizing and screening new generations of ligands, such as those based on phospha-adamantane frameworks or featuring phosphine-urea moieties, to identify systems that are optimally suited for the electronic demands of pyridylstannanes. digitellinc.comorganic-chemistry.org

The development of catalyst systems that are "catalytic in tin" represents another significant frontier. researchgate.net A major drawback of the Stille reaction is the generation of stoichiometric toxic organotin byproducts. Future catalytic systems may incorporate a tin-recycling mechanism or use a co-catalyst to enable the use of only a catalytic amount of the tin reagent, drastically improving the environmental profile of the reaction.

| Catalyst Component | Emerging Trend | Potential Advantage for Pyridyltin Coupling |

| Ligands | Bulky, electron-rich dialkylbiaryl phosphines | Increased reaction rates, broader substrate scope, use of less reactive coupling partners (e.g., aryl chlorides) |

| Catalyst System | Development of "tin-catalytic" Stille reactions | Reduced generation of toxic organotin waste |

| Palladium Source | Use of pre-catalysts and nanoparticles | Improved stability, easier handling, and potential for heterogeneous catalysis |

Tailored Applications in Advanced Functional Materials